1,3,5-O-Methylidyne-myo-inositol

Catalog No.
S1492631
CAS No.
98510-20-4
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-O-Methylidyne-myo-inositol

CAS Number

98510-20-4

Product Name

1,3,5-O-Methylidyne-myo-inositol

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H

InChI Key

WJJFNSGWGPSKAO-UHFFFAOYSA-N

SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

Synonyms

2,4,10-Trioxatricyclo[3.3.1.13,7]decane, myo-Inositol deriv.; myo-Inositol-1,3,5-orthoformate; myo-Inositol Monoorthoformate

Canonical SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

1,3,5-O-Methylidyne-myo-inositol is a chemical compound with the molecular formula C₇H₁₀O₆ and a CAS number of 98510-20-4. This compound is a derivative of myo-inositol, which is a cyclic sugar alcohol that plays a crucial role in cellular signaling and metabolism. The unique structural feature of 1,3,5-O-Methylidyne-myo-inositol is the presence of a methylene bridge connecting the hydroxyl groups at the 1, 3, and 5 positions of the myo-inositol framework. This modification alters its chemical properties and potential biological activities compared to its parent compound.

1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].

Typical of inositol derivatives. Notably:

  • Hydrolysis: This compound reacts with water to yield myo-inositol and methylene chloride as byproducts. The hydrolysis can be catalyzed by acids or bases, leading to the regeneration of myo-inositol .
  • Acid-Catalyzed Reactions: It can participate in acid-catalyzed reactions similar to other orthoesters, which may lead to the formation of acylated derivatives under specific conditions .

The biological activity of 1,3,5-O-Methylidyne-myo-inositol is an area of ongoing research. Myo-inositol and its derivatives are known to be involved in several cellular processes:

  • Cell Signaling: Myo-inositol derivatives play critical roles in signaling pathways, particularly in phosphoinositide signaling.
  • Potential Therapeutic Uses: There is potential for derivatives like 1,3,5-O-Methylidyne-myo-inositol in therapeutic applications related to metabolic disorders and neurodegenerative diseases due to their influence on cellular signaling pathways .

The synthesis of 1,3,5-O-Methylidyne-myo-inositol can be achieved through several methods:

  • Methylation of Myo-Inositol: One common approach involves the selective methylation of myo-inositol using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Orthoester Formation: Another method includes forming orthoesters from myo-inositol followed by selective reactions that introduce the methylene bridge at the desired positions .

1,3,5-O-Methylidyne-myo-inositol has several applications:

  • Research Tool: It serves as a valuable compound in biochemical research for studying inositol metabolism and signaling pathways.
  • Pharmaceutical Development: Its unique structure may offer insights into developing new therapeutic agents targeting metabolic and neurological disorders.

Several compounds share structural similarities with 1,3,5-O-Methylidyne-myo-inositol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Myo-InositolSix-membered cyclic sugar alcoholNatural compound involved in cellular signaling
D-Chiro-InositolIsomer of myo-inositol with different stereochemistryPlays a role in insulin signaling
2-O-Methylmyo-InositolMethylation at the 2-positionAffects cell signaling differently than myo-inositol
1,2-Diacyl-sn-glycerolsGlycerol backbone with acyl groupsInvolved in membrane structure and function

The uniqueness of 1,3,5-O-Methylidyne-myo-inositol lies in its specific methylene bridge modification at the 1, 3, and 5 positions which distinguishes it from other derivatives. This modification potentially alters its reactivity and biological interactions compared to other inositols.

Classical Synthetic Approaches

The classical synthesis of 1,3,5-O-Methylidyne-myo-inositol centers on acid-catalyzed transesterification reactions between scyllo-inositol and triethyl orthoformate. A seminal protocol involves heating scyllo-inositol with triethyl orthoformate in N,N-dimethylformamide (DMF) at 100°C for 22 hours under an inert atmosphere, using toluene-4-sulfonic acid as a catalyst [1]. This method achieves an 84% yield by leveraging the electrophilic nature of the orthoformate to form the methylidyne bridge across the 1,3,5-hydroxyl groups of the inositol backbone [1]. The regioselectivity of this reaction is attributed to the steric and electronic effects of the inositol conformation, which favor axial attack at the 1,3,5-positions [2].

Early work by Peng and Kishi demonstrated that the choice of solvent critically influences reaction efficiency, with DMF providing optimal solubility for both the inositol substrate and the orthoformate reagent [1]. The reaction’s dependence on anhydrous conditions and controlled temperature gradients underscores the sensitivity of orthoester formation to moisture and thermal decomposition [2]. While this method remains foundational, its reliance on stoichiometric acid catalysts and high-boiling-point solvents presents challenges in product isolation and environmental impact.

Modern Synthetic Strategies

Contemporary approaches have focused on improving regioselectivity and reducing reaction complexity. A notable advancement involves the use of dimethyl sulfoxide (DMSO) as an alternative solvent system, which enhances reaction rates and simplifies purification [3]. In one optimized procedure, camphorsulfonic acid catalyzes the transesterification of myo-inositol with trimethyl orthobenzoate in DMSO at 60–80°C, yielding 92% of the orthoester intermediate [3]. This solvent shift mitigates side reactions observed in DMF, such as thermal degradation of the catalyst, while maintaining high regiocontrol [3].

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the inositol core with precise stereochemistry. Starting from a bis-Weinreb amide derived from D-tartrate, RCM with a Grubbs catalyst generates the cyclohexene intermediate, which is subsequently dihydroxylated to yield myo-inositol derivatives [6]. This strategy bypasses the need for protective group manipulations and enables enantioselective access to the target compound [6]. Computational studies have further refined substrate design to favor the desired [4+2] cycloaddition pathway, reducing byproduct formation [3].

Stereoselective Synthesis

Stereochemical control in 1,3,5-O-Methylidyne-myo-inositol synthesis has been achieved through strategic protection-deprotection sequences and chiral auxiliaries. Acid hydrolysis of orthoesters under carefully controlled conditions directs esterification to specific hydroxyl groups. For instance, treatment of 1,3,5-orthoacetate with aqueous trifluoroacetic acid (TFA) selectively generates the 2-O-acetate derivative with quantitative yield, exploiting the kinetic preference for axial protonation [2]. This regioselectivity is conserved across orthobenzoate systems, where steric hindrance from bulky aryl groups further biases the reaction trajectory [2].

The use of chiral Lewis acid catalysts has enabled asymmetric induction in critical bond-forming steps. In one example, a titanium-based complex coordinates to the inositol hydroxyls, orienting the orthoformate reagent for stereospecific attack at the 1,3,5-positions [4]. This method has been applied to the synthesis of non-symmetric inositol derivatives, which serve as intermediates for glycosylphosphatidylinositol (GPI) anchors [4]. Recent advances in enzymatic desymmetrization, though not yet applied to 1,3,5-O-Methylidyne-myo-inositol, offer promise for future stereoselective routes [5].

Green Chemistry Approaches

Efforts to align 1,3,5-O-Methylidyne-myo-inositol synthesis with green chemistry principles have focused on solvent substitution and catalytic efficiency. While classical methods employ DMF—a solvent with notable toxicity—recent protocols utilize cyclopentyl methyl ether (CPME) as a safer alternative [3]. Catalytic systems have also been optimized; for example, p-toluenesulfonic acid (PTSA) loadings have been reduced from 10 mol% to 2 mol% without compromising yield, minimizing waste generation [3].

Enzymatic cascades represent a frontier in sustainable production. Although current industrial processes rely on chemical hydrolysis of phytate, in vitro multi-enzyme systems have demonstrated the feasibility of converting glucose-6-phosphate to myo-inositol via myo-inositol-1-phosphate synthase [5]. Adaptation of these systems to accommodate orthoester chemistry could revolutionize the field, though challenges in enzyme stability and cofactor regeneration remain [5].

Scale-up Considerations for Research Applications

Transitioning laboratory-scale syntheses to industrial production requires addressing solvent recovery, catalyst reuse, and thermal management. The gram-scale synthesis of 1,3,5-O-Methylidyne-myo-inositol has been achieved through continuous distillation of methanol byproducts during transesterification, maintaining reaction equilibrium and improving yields [3]. Purification strategies have been streamlined using silica gel filtration and recrystallization from ethyl acetate, which effectively remove unreacted orthoformate and acid catalysts [1].

Economic analyses highlight the cost-effectiveness of recycling DMF via fractional distillation, reducing raw material expenses by 40% in pilot-scale trials [3]. Additionally, the development of immobilized acid catalysts on mesoporous silica supports has enabled continuous-flow production, enhancing throughput while minimizing catalyst leaching [3]. These innovations collectively address the dual demands of scalability and sustainability in industrial settings.

The conformational behavior of 1,3,5-O-Methylidyne-myo-inositol represents a fundamental aspect of its structural characteristics and directly influences its reactivity patterns [1] [2] [3]. This tricyclic orthoester derivative exhibits unique conformational preferences that distinguish it from conventional inositol derivatives and provide insights into the mechanistic pathways governing its chemical transformations.

The compound adopts an unstable penta-axial chair conformation when the orthoformate bridge is intact, with five hydroxyl groups positioned in axial orientations and only one hydroxyl group in an equatorial position [1] [2] [3]. This configuration represents a significant departure from the thermodynamically favored penta-equatorial arrangement typically observed in myo-inositol derivatives. The constraint imposed by the tricyclic orthoester framework forces the inositol ring into this energetically unfavorable conformation, creating a kinetically trapped system with substantial conformational strain [4] [5].

Computational studies reveal that the penta-axial chair conformation exhibits a relative energy of 0.0 kilocalories per mole when used as the reference state, while the corresponding penta-equatorial chair conformation shows a remarkable stabilization of -12.5 kilocalories per mole [1] [3] [4]. This substantial energy difference underscores the thermodynamic driving force for conformational rearrangement upon orthoester hydrolysis. Alternative conformations, including boat and half-chair arrangements, display significantly higher energies (+8.3 and +15.2 kilocalories per mole, respectively), rendering them inaccessible under normal reaction conditions [6] [7].

The conformational analysis reveals critical structural parameters that govern the compound's reactivity. The orthoester carbon-oxygen bond lengths measure 1.42 ± 0.01 Angstroms, while the bridgehead carbon exhibits bond lengths of 1.52 ± 0.02 Angstroms [2]. These measurements indicate significant strain within the tricyclic framework, contributing to the compound's propensity for ring-opening reactions under acidic conditions.

The conformational flip from penta-axial to penta-equatorial arrangement serves as a conformational probe for studying molecular dynamics in cyclic systems [4] [5]. Upon acid-triggered ring opening, the orthoformate lock is cleaved, allowing the inositol ring to adopt its thermodynamically preferred conformation. This conformational change is accompanied by dramatic alterations in the spatial arrangement of hydroxyl groups, providing a molecular switch mechanism that has been exploited in the development of conformational probes and molecular sensors [4] [5].

Reaction Mechanisms

Regioselective Ring Opening Mechanisms

The regioselective ring opening of 1,3,5-O-Methylidyne-myo-inositol follows distinct mechanistic pathways that depend critically on reaction conditions and the nature of acid catalysts employed [2] [8] [3]. Acid hydrolysis of this orthoformate derivative, in contrast to other myo-inositol orthoesters, exhibits exclusive regioselectivity for the formation of 2-O-substituted products through a carefully orchestrated sequence of intermediates.

The initial step involves protonation of one of the orthoester oxygen atoms, leading to the formation of a protonated orthoester intermediate [2] [3]. This protonation event occurs preferentially at the oxygen atom that can most effectively stabilize the resulting positive charge through interaction with the electron-rich inositol ring system. The protonated intermediate exhibits characteristic broad signals in nuclear magnetic resonance spectroscopy, indicating rapid exchange processes and conformational dynamics [2] [3].

Following protonation, the mechanism proceeds through a unimolecular elimination process where the protonated oxygen departs as water, generating a highly reactive carbocationic intermediate [2]. The regioselectivity of this process is governed by the stereochemical constraints imposed by the tricyclic framework and the relative stability of potential carbocationic intermediates. The exclusive formation of 2-O-substituted products results from the preferential stabilization of the carbocation at the carbon-2 position through neighboring group participation and orbital overlap considerations [2] [8].

The regioselective ring opening exhibits remarkable dependence on the specific orthoester substituent. While orthoformate derivatives show minimal reactivity toward regioselective opening, orthoacetate and orthobutyrate analogs undergo highly selective transformations with regioselectivity ratios exceeding 20:1 in favor of carbon-2 substitution [2] [8]. This selectivity enhancement correlates with the electron-donating capacity of the orthoester substituent and its ability to stabilize intermediate carbocationic species.

Dioxolanylium and Dioxanylium Ion Intermediates

The formation and characterization of dioxolanylium and dioxanylium ion intermediates represents a crucial mechanistic element in understanding the reactivity patterns of 1,3,5-O-Methylidyne-myo-inositol [2] [3] [9] [10]. These cyclic oxonium ion intermediates serve as key species in determining the regioselectivity and stereochemical outcome of ring-opening reactions.

Dioxolanylium ion intermediates form through a 1,2-bridged mechanism where the orthoester carbon participates in the formation of a five-membered ring structure with the adjacent hydroxyl group [2] [8] [3]. These intermediates exhibit remarkable stability, with half-lives of approximately 15 minutes at room temperature, and can be directly observed using nuclear magnetic resonance spectroscopy. The characteristic carbon-13 chemical shift at δ 183.3 parts per million provides unambiguous evidence for the formation of these highly deshielded carbocationic centers [2] [3].

The stability of dioxolanylium intermediates varies significantly depending on the nature of the orthoester substituent. Orthobenzoate derivatives generate particularly stable dioxolanylium ions due to the electron-withdrawing character of the benzoyl group, which stabilizes the positive charge through inductive effects [2] [3]. These benzoyl-stabilized intermediates can be observed for extended periods and exhibit well-resolved nuclear magnetic resonance spectra with distinct chemical shifts for both proton and carbon nuclei [3].

Dioxanylium ion intermediates represent six-membered ring oxonium species formed through 1,3-bridged mechanisms [3]. These intermediates exhibit shorter half-lives (approximately 5 minutes at room temperature) compared to their five-membered analogs, reflecting the reduced stability associated with the larger ring size and altered electronic distribution. The carbon-13 chemical shift for dioxanylium ions appears at δ 182.9 parts per million, slightly upfield from the corresponding dioxolanylium species [3].

The formation of dioxanylium intermediates occurs under specific acid conditions and represents an alternative mechanistic pathway that leads to carbon-1 and carbon-3 substitution patterns [3]. The competition between dioxolanylium and dioxanylium ion formation depends on the precise reaction conditions, including acid concentration, temperature, and solvent composition. Under optimized conditions favoring dioxolanylium formation, regioselectivity ratios exceeding 25:1 can be achieved [2] [8].

Deuterium Incorporation Studies

Deuterium incorporation studies provide critical mechanistic insights into the dynamic processes governing the ring-opening reactions of 1,3,5-O-Methylidyne-myo-inositol and its derivatives [2] [8] [3]. These investigations reveal the extent of hydrogen-deuterium exchange processes and illuminate the mechanistic pathways through which these transformations occur.

Orthoformate derivatives exhibit minimal deuterium incorporation when treated with deuterated trifluoroacetic acid and deuterium oxide, with incorporation percentages typically below 5% even after extended reaction times of 72 hours [2] [3]. This limited exchange reflects the reduced reactivity of the orthoformate carbon center and the absence of readily exchangeable protons adjacent to the reaction site. The minimal deuterium incorporation observed in orthoformate systems provides evidence for direct hydrolysis mechanisms that do not involve extensive carbocationic rearrangements or proton exchange processes.

Orthoacetate derivatives demonstrate extensive deuterium incorporation, particularly at the α-methyl group where incorporation percentages reach 85-90% after 24 hours of treatment with deuterated trifluoroacetic acid [2] [8]. The deuterium exchange occurs through the formation of enolate-like intermediates that facilitate proton abstraction and subsequent deuteron incorporation. Nuclear magnetic resonance analysis reveals the progressive conversion of the methyl singlet to deuterated species, with characteristic splitting patterns indicating the stepwise replacement of protium with deuterium [2].

The mechanism of deuterium incorporation in orthoacetate systems involves the formation of a stabilized carbocation intermediate that can undergo reversible proton loss and gain at the α-position [2] [8]. This exchange process occurs through the intermediacy of a planar carbocationic species that allows approach of deuterated species from either face of the molecular plane. The extensive deuterium incorporation observed provides strong evidence for the involvement of carbocationic intermediates in the ring-opening mechanism and demonstrates the dynamic nature of these transformations.

Orthobutyrate derivatives exhibit deuterium incorporation at the α-methylene group with incorporation percentages of 75-80% after 24 hours [2] [8]. The slightly reduced incorporation efficiency compared to orthoacetate systems reflects the increased steric hindrance around the α-methylene group and the reduced stability of the corresponding carbocationic intermediate. The deuterium incorporation pattern provides insights into the relative reactivity of different orthoester substituents and their influence on the mechanistic pathways.

Orthobenzoate derivatives show a distinct deuterium incorporation pattern, with exchange occurring primarily in the aromatic ring system rather than at the orthoester carbon [2] [3]. Incorporation percentages of 60-70% are achieved after 48 hours, with deuterium exchange occurring through electrophilic aromatic substitution mechanisms facilitated by the electron-rich character of the aromatic ring. This distinct exchange pattern reflects the different electronic properties of aromatic versus aliphatic orthoester substituents and provides evidence for alternative mechanistic pathways in aromatic systems.

Catalyst Interactions

The catalytic behavior of 1,3,5-O-Methylidyne-myo-inositol exhibits remarkable sensitivity to the nature and strength of acid catalysts employed, with significant variations in reaction rates, regioselectivity, and mechanistic pathways observed across different catalyst systems [2] [8] [3] [11]. Understanding these catalyst interactions provides crucial insights into optimizing reaction conditions for synthetic applications and elucidating the fundamental mechanistic principles governing these transformations.

Trifluoroacetic acid emerges as the most effective catalyst for promoting regioselective ring-opening reactions, exhibiting the highest intrinsic activity with a relative reaction rate of 1.0 when used as the reference standard [2] [8] [3]. The exceptional catalytic efficiency of trifluoroacetic acid stems from its optimal combination of acidity (pKa ≈ 0.23) and coordinating ability, which facilitates both the initial protonation step and the subsequent stabilization of carbocationic intermediates. Under trifluoroacetic acid catalysis, regioselectivity ratios exceeding 20:1 in favor of carbon-2 substitution are consistently achieved at room temperature [2] [8] [3].

The mechanism of trifluoroacetic acid catalysis involves the formation of intimate ion pairs between the protonated orthoester and the trifluoroacetate counterion [2] [3]. This association provides both electrostatic stabilization of the developing positive charge and a pathway for the subsequent nucleophilic attack that determines the regioselectivity. The trifluoroacetate anion serves as a non-coordinating counterion that does not interfere with the desired reaction pathway while providing sufficient stabilization to permit the observation of reaction intermediates.

para-Toluenesulfonic acid demonstrates moderate catalytic activity with a relative reaction rate of 0.3 compared to trifluoroacetic acid [11]. The reduced catalytic efficiency reflects the weaker acidity of para-toluenesulfonic acid (pKa ≈ -2.8) and its larger molecular size, which may impede access to the reaction site. Despite the reduced reaction rate, para-toluenesulfonic acid maintains reasonable regioselectivity with carbon-2 to carbon-1,3 ratios of 8:1 under optimized conditions. The catalyst requires elevated temperatures (80°C) to achieve practical reaction rates, indicating a higher activation energy for the catalytic process [11].

Hydrochloric acid exhibits the lowest catalytic activity among the protic acid catalysts examined, with a relative reaction rate of only 0.1 [2]. The poor performance of hydrochloric acid as a catalyst reflects its high nucleophilicity, which leads to competitive reactions and reduced selectivity. The regioselectivity achieved with hydrochloric acid catalysis drops significantly to carbon-2 to carbon-1,3 ratios of 3:1, indicating substantial deviation from the desired mechanistic pathway. High reaction temperatures (100°C) are required to achieve measurable conversion, and the resulting products often contain significant quantities of undesired regioisomers [2].

Sulfuric acid-silica heterogeneous catalysts represent an interesting alternative approach that combines the advantages of acid catalysis with the benefits of heterogeneous systems [11]. These catalysts exhibit a relative reaction rate of 0.8 and maintain good regioselectivity with carbon-2 to carbon-1,3 ratios of 15:1. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, making them attractive for synthetic applications. The reaction requires temperatures of 120°C, reflecting the reduced accessibility of acid sites in the heterogeneous environment [11].

Lewis acid catalysts, exemplified by boron trifluoride etherate, demonstrate enhanced catalytic activity with relative reaction rates of 1.5 [2]. The superior activity of Lewis acids reflects their ability to coordinate directly to the orthoester oxygen atoms, providing efficient activation without the need for prior protonation. Lewis acid catalysis achieves excellent regioselectivity with carbon-2 to carbon-1,3 ratios of 25:1, the highest selectivity observed among all catalyst systems examined. The reactions proceed efficiently at 0°C, indicating low activation energies and favorable kinetic parameters [2].

The interaction between Lewis acids and 1,3,5-O-Methylidyne-myo-inositol involves the formation of coordinative complexes where the Lewis acid center coordinates to one of the orthoester oxygen atoms [2]. This coordination activates the orthoester toward nucleophilic attack while simultaneously directing the regioselectivity through steric and electronic effects. The resulting complexes exhibit enhanced electrophilicity and reduced conformational flexibility, leading to improved reaction rates and selectivity.

Deuterium exchange studies reveal significant variations in the extent of hydrogen-deuterium exchange depending on the catalyst employed [2] [8] [3]. Trifluoroacetic acid catalysis promotes extensive deuterium exchange, indicating the involvement of reversible protonation-deprotonation processes and the formation of relatively long-lived carbocationic intermediates. Lewis acid catalysis, in contrast, promotes minimal deuterium exchange, suggesting more direct mechanistic pathways with reduced opportunity for hydrogen scrambling [2].

Stereochemical Implications in Reactions

The stereochemical implications of reactions involving 1,3,5-O-Methylidyne-myo-inositol encompass multiple aspects of three-dimensional molecular structure and provide crucial insights into the factors governing product formation and selectivity [2] [8] [3] [12]. These considerations extend beyond simple regioselectivity to include conformational preferences, stereochemical control, and the influence of ring strain on reaction pathways.

The conformational constraint imposed by the tricyclic orthoester framework creates a unique stereochemical environment that profoundly influences reaction outcomes [1] [2] [3]. The locked penta-axial chair conformation restricts the spatial accessibility of reactive sites and creates distinct steric environments around each hydroxyl group. This conformational rigidity contributes significantly to the observed regioselectivity, as the carbon-2 position experiences reduced steric hindrance compared to the carbon-1 and carbon-3 positions, which are partially shielded by the orthoester bridge [2] [8].

XLogP3

-2.3

Wikipedia

Myo-Inositol monoorthoformate

Dates

Last modified: 08-15-2023

Explore Compound Types